IMD-vanillin -

IMD-vanillin

Catalog Number: EVT-14898174
CAS Number:
Molecular Formula: C37H45N7O4
Molecular Weight: 651.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Vanillin is naturally found in vanilla beans but can also be synthesized from various sources, including lignin, guaiacol, and glyoxylic acid. Recent advancements have focused on sustainable production methods, utilizing waste materials and biotechnological processes to enhance yield and reduce environmental impact .

Classification

IMD-vanillin falls under the category of phenolic compounds due to its hydroxyl group (-OH) attached to an aromatic ring. Its chemical structure contributes to its reactivity and functional properties, making it suitable for various applications in the food industry and beyond.

Synthesis Analysis

Methods

The synthesis of IMD-vanillin can be achieved through several methods:

  1. Condensation Reactions: One effective method involves the condensation of glyoxylic acid with guaiacol. This process typically requires specific catalysts and controlled conditions to optimize yield .
  2. Biotechnological Approaches: Recent studies have highlighted the use of microbial fermentation for vanillin production from lignin or ferulic acid. This method leverages genetically engineered microorganisms to enhance production efficiency .
  3. Catalytic Oxidation: A one-pot catalytic oxidation process has been developed using non-noble metal catalysts under low oxygen pressure, which has shown promising results in terms of yield and sustainability .

Technical Details

The synthesis often requires precise control over reaction conditions such as temperature, pH, and reactant concentrations. For instance, maintaining a temperature between 40°C to 100°C during reactions has been crucial for optimizing product formation while minimizing by-products .

Molecular Structure Analysis

Structure

IMD-vanillin has a molecular formula of C8H8O3. Its structure features a methoxy group (-OCH3) and a hydroxyl group (-OH) attached to a benzaldehyde moiety, contributing to its aromatic characteristics.

Data

  • Molecular Weight: 152.15 g/mol
  • Melting Point: Approximately 80°C
  • Boiling Point: Around 285°C
  • Solubility: Soluble in alcohols and ether; slightly soluble in water.

These properties are critical for understanding its behavior in various applications.

Chemical Reactions Analysis

Reactions

IMD-vanillin can undergo several chemical reactions:

  1. Oxidation: It can be oxidized to form vanillic acid under specific conditions.
  2. Reduction: Reduction reactions can convert it into vanillyl alcohol.
  3. Condensation: It can participate in condensation reactions with other aldehydes or ketones to form more complex structures.

Technical Details

The reactivity of IMD-vanillin is influenced by its functional groups. The aldehyde group is particularly reactive towards nucleophiles, making it suitable for various organic synthesis applications .

Mechanism of Action

Process

The mechanism by which IMD-vanillin exerts its effects—particularly in flavoring and potential therapeutic roles—often involves interaction with specific receptors or enzymes within biological systems. For example, its flavor profile is attributed to its ability to bind to taste receptors on the tongue.

Data

Research indicates that vanillin can modulate certain metabolic pathways, potentially influencing antioxidant activity and anti-inflammatory responses in biological systems . The exact mechanisms are still under investigation but are promising for future applications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline solid
  • Odor: Characteristic vanilla-like aroma
  • Density: Approximately 1.06 g/cm³

Chemical Properties

  • pH: Neutral when dissolved in water
  • Stability: Stable under normal conditions but sensitive to light and heat over prolonged periods.

These properties are essential for determining the suitability of IMD-vanillin in various formulations.

Applications

Scientific Uses

IMD-vanillin finds applications across multiple domains:

  1. Food Industry: Used as a flavoring agent due to its pleasant aroma.
  2. Fragrance Industry: Employed in perfumes and cosmetics for its aromatic properties.
  3. Pharmaceuticals: Investigated for potential health benefits, including antioxidant properties.
  4. Biotechnology: Used as a precursor in synthesizing other valuable compounds through biotransformation processes.

Properties

Product Name

IMD-vanillin

IUPAC Name

6-[[4-[(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)methyl]phenyl]methylcarbamoylamino]-N-[(4-hydroxy-3-methoxyphenyl)methyl]hexanamide

Molecular Formula

C37H45N7O4

Molecular Weight

651.8 g/mol

InChI

InChI=1S/C37H45N7O4/c1-3-4-12-32-43-34-35(28-10-7-8-11-29(28)42-36(34)38)44(32)24-26-16-14-25(15-17-26)22-41-37(47)39-20-9-5-6-13-33(46)40-23-27-18-19-30(45)31(21-27)48-2/h7-8,10-11,14-19,21,45H,3-6,9,12-13,20,22-24H2,1-2H3,(H2,38,42)(H,40,46)(H2,39,41,47)

InChI Key

CAOWCHCEXLWZKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1CC3=CC=C(C=C3)CNC(=O)NCCCCCC(=O)NCC4=CC(=C(C=C4)O)OC)C5=CC=CC=C5N=C2N

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